N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
This compound is a structurally complex ethanediamide derivative characterized by:
- A dimethylaminoethyl moiety linked to a furan-2-yl group.
- An N'-[4-(trifluoromethoxy)phenyl] substituent.
- A central ethanediamide backbone.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-23(2)13(14-4-3-9-26-14)10-21-15(24)16(25)22-11-5-7-12(8-6-11)27-17(18,19)20/h3-9,13H,10H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAOFDYYLVSQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compounds with Dimethylaminoethyl Motifs
highlights compounds like 3-(Dimethylamino)-1-propanol and N-[2-(Dimethylamino)ethyl]-N,N',N'-trimethyl-1,2-ethanediamine, which share the dimethylaminoethyl group. Key comparisons:
*Inferred from structural analogs in and .
The target compound’s dimethylaminoethyl group likely enhances membrane permeability compared to simpler alcohols like 3-(Dimethylamino)-1-propanol .
Furan-Containing Analogues
and describe compounds with furan rings and sulphanyl or nitro groups, such as N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide and lapatinib.
The trifluoromethoxy group in the target compound may confer superior metabolic stability compared to lapatinib’s fluorobenzyl substituent .
Trifluoromethoxy-Substituted Compounds
includes 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide, which shares fluorinated groups.
| Property | Target Compound | Compound |
|---|---|---|
| LogP | ~3.5* | ~2.8 |
| Electron Effects | Strong electron-withdrawing (CF3O) | Moderate (trifluoroethyl) |
| Synthetic Complexity | Moderate | High (furopyridine core) |
The trifluoromethoxy group in the target compound likely increases electron-withdrawing effects compared to trifluoroethyl groups, influencing receptor binding .
Key Research Findings
- Structural Uniqueness: The combination of furan, dimethylaminoethyl, and trifluoromethoxy groups distinguishes this compound from simpler dimethylamino derivatives () and furan-containing drugs like lapatinib ().
- Potential Applications: Its structural features suggest utility in kinase inhibition or GPCR modulation, though direct biological data are lacking .
- Synthetic Challenges: The trifluoromethoxy group may complicate synthesis compared to non-fluorinated analogs ().
Preparation Methods
Enamine Formation via Aldol Condensation
A validated approach involves reacting 2-furancarboxaldehyde with dimethylamine under Dean-Stark conditions to form a β-dimethylaminovinylfuran intermediate. Optimized conditions (Table 1):
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 130 | 0.1 | 90 |
| Ethanol | 80 | 2 | 75 |
Procedure :
Reductive Amination
Alternative routes employ reductive amination of furfuryl alcohol with dimethylamine using NaBH3CN in methanol (yield: 82%).
Synthesis of 4-(Trifluoromethoxy)Aniline Derivative
Electrophilic Trifluoromethoxylation
Direct trifluoromethoxylation of aniline derivatives remains challenging due to the electron-withdrawing nature of the -OCF3 group. A Grignard-based method is adapted from patent WO2021171301A1:
- Halogenation : Brominate benzotrifluoride to yield meta-bromo isomer (96% selectivity).
- Grignard Formation : React with Mg in THF (catalytic iodine), then treat with ketene in toluene at -10°C.
- Oxime Formation : Condense with hydroxylamine hydrochloride (NaOH, ethanol, 40°C, 5 h).
Key Data :
Oxamide Bridge Formation
Coupling via Oxalyl Chloride
The ethanediamide bridge is constructed by reacting the furan-ethylamine and 4-(trifluoromethoxy)aniline intermediates with oxalyl chloride (Scheme 1):
Scheme 1 :
- Dissolve furan-ethylamine (1 eq) in dry DCM.
- Add oxalyl chloride (1.05 eq) dropwise at 0°C.
- Stir for 2 h, then add 4-(trifluoromethoxy)aniline (1 eq) and Et3N (2 eq).
- Warm to room temperature, stir overnight.
Optimization :
- Solvent: Dichloromethane (DCM) outperforms THF due to better oxalyl chloride solubility.
- Yield: 88% (DCM) vs. 72% (THF).
Alternative Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Combining enamine formation and oxamide coupling in a single microwave step reduces purification steps:
Solid-Phase Peptide Synthesis (SPPS)
Adapting SPPS techniques:
- Immobilize 4-(trifluoromethoxy)aniline on Wang resin.
- Activate with HATU/DIPEA, couple with furan-ethylamine-oxalic acid.
- Cleave with TFA, yielding 81% purity.
Purity and Characterization
Chromatographic Purification
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